molecular formula C20H20N2O4 B5913457 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913457
M. Wt: 352.4 g/mol
InChI Key: QIEYZRCBQRDPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BHQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been used in several studies to investigate its effects on various biological processes, including cell proliferation, apoptosis, and oxidative stress. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the formation of amyloid beta plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a wide range of biological activities, making it suitable for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for studying 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is to investigate its potential use in the treatment of cancer and other diseases. This compound has been shown to have potent antitumor activity, and further studies are needed to determine its efficacy and safety in vivo. Another area of research is to investigate the mechanism of action of this compound and its effects on various signaling pathways and enzymes. This could lead to the development of new drugs that target these pathways. Finally, more studies are needed to determine the optimal conditions for using this compound in lab experiments and to determine its toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 3-hydroxybenzaldehyde and 1-butyl-2,4-dihydroxybenzene with 2-aminoacetophenone in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with acetic anhydride to yield this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.

properties

IUPAC Name

1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-3-11-22-16-10-5-4-9-15(16)18(24)17(20(22)26)19(25)21-13-7-6-8-14(23)12-13/h4-10,12,23-24H,2-3,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEYZRCBQRDPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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